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Compound of Interest

Compound Name: Fimasartan

Cat. No.: B1672672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of

fimasartan, a non-peptide angiotensin II receptor antagonist. It details the identification of its

active metabolites and presents key quantitative data and experimental methodologies for

researchers in drug development and pharmacology.

Introduction to Fimasartan
Fimasartan is a potent and selective angiotensin II receptor blocker (ARB) approved for the

treatment of mild to moderate hypertension.[1] As a pyrimidin-4(3H)-one derivative of losartan,

it exhibits high affinity and insurmountable binding to the angiotensin II type 1 (AT1) receptor,

leading to vasodilation and a reduction in blood pressure.[2][3][4] Understanding its metabolic

fate is crucial for predicting its efficacy, safety, and potential drug-drug interactions.

Metabolic Pathways of Fimasartan
Fimasartan undergoes several metabolic transformations, primarily mediated by cytochrome

P450 (CYP) enzymes.[2][5] The main metabolic routes include S-oxidation, n-butyl

hydroxylation, and oxidative desulfurization.[5] While fimasartan is relatively stable

metabolically, with over 90% of the circulating drug in plasma being the parent form, several

metabolites have been identified.[1]
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The primary enzymes involved in the NADPH-dependent metabolism of fimasartan are

CYP2C9, CYP3A4, and CYP3A5.[5] CYP2C9 is exclusively responsible for the hydroxylation of

the n-butyl group, while CYP2C9, CYP3A4, and CYP3A5 are all involved in the formation of

Fimasartan S-oxide.[5] This S-oxide metabolite can be further metabolized to an oxidative

desulfurized metabolite, BR-A-557, by CYP3A4 and CYP3A5.[5]
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Figure 1: Key Cytochrome P450-mediated metabolic pathways of fimasartan.

Active Metabolite Identification
Several metabolites of fimasartan have been identified, with some exhibiting pharmacological

activity. The major active metabolite is often referred to as desulfo-fimasartan or fimasartan-

amide.[6][7][8] In rat studies, major metabolites including the active desulfo-fimasartan were

identified, although none of these represented more than 7.2% of the exposure of the parent

drug.[6][9][10][11]

Other identified metabolites include:

Fimasartan S-oxide[5]

FMS N-glucuronide[5]

Hydroxy-n-butyl fimasartans[5]

M1 (de-N-dimethyl-FMS acid)[9]
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M2 (oxygenated pyrimidinone-FMS)[11]

Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetics of fimasartan have been studied in rats and humans. It is rapidly

absorbed after oral administration.[1][6] In rats, the oral bioavailability ranges from 32.7% to

49.6%.[6][9][10][11] In humans, the oral bioavailability is approximately 18.6%.[1] Fecal and

biliary excretion are the main elimination pathways.[1][2]

Table 1: Pharmacokinetic Parameters of Fimasartan in Rats (Oral Administration)

Parameter Value Reference

Oral Bioavailability 32.7 - 49.6% [6][9][10][11]

Tmax 0.5 - 3 hours [4]

Terminal Half-life 9 - 16 hours [3]

Primary Excretion Route Feces and Bile [2][6][9][11]

Enzyme Kinetics
The kinetic parameters for the formation of fimasartan metabolites by different CYP enzymes

have been determined in vitro.

Table 2: Specificity Constants (kcat/Km) for Fimasartan Metabolism by Recombinant CYPs
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Metabolic Reaction CYP Isozyme
kcat/Km (µM-1•min-
1)

Reference

S-oxidation CYP2C9 0.21 [5]

CYP3A4 0.34 [5]

CYP3A5 0.19 [5]

1-n-butyl

hydroxylation
CYP2C9 0.0076 [5]

2-/3-n-butyl

hydroxylation
CYP2C9 0.041 [5]

4-n-butyl

hydroxylation
CYP2C9 0.035 [5]

Experimental Protocols
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for fimasartan metabolism and to characterize

the metabolites formed.

Methodology:

Incubation: Fimasartan is incubated with human liver microsomes (HLMs) or recombinant

human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4, CYP3A5).[5] The incubation

mixture typically contains a NADPH-regenerating system.[12]

Chemical Inhibition: To further identify the specific CYP enzymes involved, selective

chemical inhibitors for different CYPs can be included in the incubations with HLMs.[5]

Sample Preparation: The incubation is quenched, and the samples are prepared for analysis,

often by protein precipitation with a solvent like acetonitrile.[13]

Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5][14][15]
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Figure 2: Experimental workflow for in vitro metabolism studies of fimasartan.

In Vivo Pharmacokinetic and Metabolite Profiling
Studies
Objective: To evaluate the pharmacokinetics, absorption, distribution, metabolism, and

excretion (ADME) of fimasartan and its metabolites in an animal model.
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Methodology:

Dosing: Unlabeled or radiolabeled ([14C]) fimasartan is administered to rats via intravenous

injection or oral gavage.[6][9][10][11]

Sample Collection: Blood, urine, feces, and bile (from bile duct cannulated rats) are collected

at various time points.[6][9][10][11]

Sample Processing: Plasma is separated from blood samples. Urine, feces, and bile may be

pooled.

Quantification of Parent Drug: Concentrations of unlabeled fimasartan in plasma are

determined using a validated LC-MS/MS assay.[6][9][10][11]

Radioactivity Measurement: For studies with radiolabeled fimasartan, total radioactivity in all

collected samples is quantified by liquid scintillation counting.[6][9][10][11]

Metabolite Profiling: The collected samples (plasma, bile, feces, urine) are analyzed using

LC with a radiochemical detector and/or LC-MS/MS to separate and identify the metabolites.

[6][9][10][11] Product ion scanning with LC-MS/MS is used for structural elucidation of the

metabolites.[6][9][10][11]
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Figure 3: Workflow for in vivo pharmacokinetic and metabolite profiling of fimasartan.

Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical

technique for the quantification of fimasartan and the identification of its metabolites.[6][14][15]

Typical LC-MS/MS Method for Fimasartan Quantification in Plasma:

Sample Preparation: Protein precipitation using acetonitrile.[13]
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Chromatographic Separation: A C18 or Phenyl-Hexyl column is commonly used with a

gradient elution of a mobile phase consisting of water with 0.1% formic acid and acetonitrile

with 0.1% formic acid.[13]

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple

reaction monitoring (MRM) mode.[13]

Conclusion
The metabolism of fimasartan is well-characterized, with CYP2C9, CYP3A4, and CYP3A5

playing key roles in its biotransformation. While the parent drug is the major circulating

component, several metabolites have been identified, including the active metabolite desulfo-

fimasartan. The provided experimental protocols and quantitative data offer a solid foundation

for further research and development involving fimasartan and its analogues. This

comprehensive understanding of fimasartan's metabolism is essential for its safe and effective

use in the treatment of hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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